molecular formula C18H21N3O3S B108778 6-Methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole CAS No. 784143-42-6

6-Methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole

Cat. No. B108778
M. Wt: 359.4 g/mol
InChI Key: WNUVTRNLJLQRDR-UHFFFAOYSA-N
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Description

The compound "6-Methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole" is a molecule that appears to be related to a class of compounds known for their potential pharmaceutical applications. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related benzimidazole derivatives and their synthesis, which can provide insight into the chemical behavior and properties of the compound .

Synthesis Analysis

The synthesis of benzimidazole derivatives is a topic of interest due to their pharmaceutical relevance. For instance, the paper titled "Synthesis of (S)-2-[[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole" discusses a multi-step synthesis route starting from 2,3-dimethylpyridine to produce a chiral proton pump inhibitor intermediate with high enantiomeric excess (95.5%) . This suggests that the synthesis of similar compounds, such as the one , may also involve multiple steps and careful control to achieve the desired stereochemistry and purity.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a benzimidazole core, which is a fused ring system consisting of benzene and imidazole rings. The presence of substituents like methoxy and methyl groups can influence the chemical and physical properties of these molecules. The structural features of related compounds have been investigated using techniques such as 1H NMR, which provides information on the electronic environment of the hydrogen atoms within the molecule .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, including alkylation and oxidation. The paper "Alkylation and Oxidation of 6,7-Dihydro-6-methyl-5H-dibenzo[b,g][1,5]thiazocine" describes the selective oxidation of a sulfide moiety, which is relevant to the sulfinyl group in the compound of interest . The oxidation process can lead to different products such as sulfoxides, sulfones, and N-oxides, depending on the oxidizing agent used. This indicates that the compound may also be susceptible to similar oxidation reactions, potentially affecting its chemical behavior and utility.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. The presence of methoxy and methyl groups can affect the compound's solubility, boiling point, and stability. For example, the paper "Synthesis of 2-(n-Propyl)-4-methyl-6-methoxycarbonylbenzimidazole in Fluorous Biphasic System (FBS)" discusses the synthesis of a benzimidazole derivative in a fluorous biphasic system, which can offer insights into the solubility and phase behavior of similar compounds . The use of such systems can also have implications for the compound's purification and potential applications in pharmaceutical formulations.

Scientific Research Applications

Catalytic Synthesis

  • Green Catalysis in Drug Synthesis : A novel, economical, and environmentally friendly approach using H3PW12O40 as a catalyst for the selective oxidation of sulfides to sulfoxides, particularly in the synthesis of Omeprazole and its derivatives, was developed. This method offers a high-purity product suitable for pharmaceutical use (Esfandyari et al., 2017).

Biocatalysis

  • Enantioselective Biocatalysis : Research demonstrated the production of enantiopure esomeprazole via biocatalysis using a Gram-positive bacterium, offering a sustainable and efficient method for pharmaceutical production (Babiak et al., 2011).

Chemical Analysis and Properties

  • Tautomerism Study : A study on the tautomerism of Omeprazole in solution revealed a preference for the 6-methoxy tautomer, enhancing understanding of its chemical behavior (Claramunt et al., 2004).

Chemistry of Benzimidazole Derivatives

  • Synthesis of Benzimidazole Derivatives : Research into novel methods for synthesizing benzimidazole derivatives, including 6-methoxy-1-methylbenzimidazole, provides insights into new pharmaceutical compounds (Katritzky et al., 1994).

Antifungal Activity

  • Investigating Antifungal Effects : Some derivatives, including 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine, showed significant antifungal activity against fungi like Aspergillus terreus, suggesting potential biomedical applications (Jafar et al., 2017).

Corrosion Inhibition

  • Corrosion Inhibition in Metals : Esomeprazole, a derivative, was found to inhibit the corrosion of mild steel in hydrochloric acid solution, suggesting applications in material science (Karthik et al., 2015).

Anti-viral Applications

  • Influenza Virus Multiplication : Certain benzimidazole derivatives showed potential as enhancers of influenza virus multiplication, indicating possible therapeutic applications (Tamm, 1973).

Platelet-inhibitory Activity

  • Anti-platelet Agents : Synthesis and testing of certain imidazole derivatives related to benzimidazole revealed potential as anti-platelet agents (Tanaka et al., 1994).

Synthesis and Crystallography

  • Crystal Structure Studies : Research on crystal structures of certain methylsulphinyl derivatives provides insights into molecular interactions and potential pharmaceutical applications (Ma et al., 2018).

properties

IUPAC Name

6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-11-9-19-15(12(2)17(11)24-5)10-25(22)18-20-14-7-6-13(23-4)8-16(14)21(18)3/h6-9H,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNUVTRNLJLQRDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2C)C=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole

CAS RN

784143-42-6
Record name N-Methyl omeprazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0784143426
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-N-Methyl Omeprazole
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36NGW5T64G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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